1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O5S3 and its molecular weight is 488 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to act as electron-output sites due to their strong electron-withdrawing ability .
Mode of Action
Based on the structure of the compound and its similarity to other compounds, it can be inferred that it may interact with its targets through electron transfer .
Biochemical Pathways
Compounds with similar structures have been used in the construction of copolymers for photocatalytic hydrogen evolution .
Result of Action
Similar compounds have been shown to display high photocatalytic activities .
Action Environment
It can be inferred that factors such as light exposure could potentially influence the photocatalytic activities of similar compounds .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S3/c1-26-11-5-6-12(27-2)16-15(11)20-18(29-16)21-17(23)10-4-3-9-22(10)30(24,25)14-8-7-13(19)28-14/h5-8,10H,3-4,9H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWULXUCBFSPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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